molecular formula C7H8N2O B014701 N-Nitroso-N-methylaniline CAS No. 614-00-6

N-Nitroso-N-methylaniline

Cat. No.: B014701
CAS No.: 614-00-6
M. Wt: 136.15 g/mol
InChI Key: MAXCWSIJKVASQC-UHFFFAOYSA-N
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Description

Classification as an N-Nitrosamine Compound

N-Nitroso-N-methylaniline is classified as an N-nitrosamine. caymanchem.comglpbio.com This class of compounds is characterized by the presence of a nitroso group (N=O) bonded to a nitrogen atom. The structure of this compound consists of a nitroso group attached to the nitrogen atom of a methylaniline molecule. nih.gov N-nitrosamines are formed from the reaction of secondary or tertiary amines with a nitrosating agent, a reaction known for over a century. tandfonline.com This chemical classification is central to its biological activity and its role as a subject of toxicological and cancer research.

Historical Context of N-Nitroso Compound Carcinogenicity Research

Initially, the focus of this research was not necessarily to directly link these compounds to human diseases but to unravel the fundamental mechanisms of chemical carcinogenesis. tandfonline.com Over time, the ubiquitous nature of N-nitrosamine precursors—nitrite (B80452) and amines—in the environment and their potential for formation in the human body, such as in the stomach, heightened the relevance of this research to human health. acs.org Several summaries of the carcinogenic activity of N-nitroso compounds have been published, highlighting their ability to affect specific organs in laboratory animals. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylnitrous amide
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InChI

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

MAXCWSIJKVASQC-UHFFFAOYSA-N
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Canonical SMILES

CN(C1=CC=CC=C1)N=O
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID9021053
Record name N-Methyl-N-nitrosoaniline
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Molecular Weight

136.15 g/mol
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Physical Description

Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline]
Record name N-Methyl-N-nitrosobenzenamine
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Boiling Point

225 °C, decomp
Record name N-METHYL-N-NITROSOBENZENAMINE
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Solubility

Insoluble in water; soluble in ethanol and ethyl ether
Record name N-METHYL-N-NITROSOBENZENAMINE
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Density

1.1240 g/cu cm @ 20 °C
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Vapor Pressure

0.15 [mmHg]
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Color/Form

YELLOW CRYSTALS

CAS No.

614-00-6
Record name N-Methyl-N-nitrosoaniline
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Melting Point

14.7 °C
Record name N-METHYL-N-NITROSOBENZENAMINE
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Chemical Synthesis and Environmental/endogenous Formation Pathways of N Nitroso N Methylaniline

Laboratory Synthesis Methodologies

The creation of N-Nitroso-N-methylaniline in a laboratory setting can be achieved through several distinct methods. These processes involve the reaction of specific precursors under controlled conditions to yield the desired nitrosamine (B1359907).

Diazo Coupling Reactions

Diazo coupling reactions are fundamental in organic synthesis for creating azo compounds, which are often brightly colored dyes. The process involves a diazonium salt acting as an electrophile and reacting with an electron-rich coupling partner, such as an N,N-dialkylaniline or a phenol (B47542). primescholars.com The formation of the diazonium salt itself, known as diazotization, occurs when a primary aromatic amine reacts with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, in cold conditions. primescholars.com

While direct diazo coupling is the primary route to azo dyes, a related but less common synthesis for this compound has been reported involving the action of methyl iodide on the sodium salt of benzene (B151609) diazoic acid, followed by a reduction step. This illustrates an indirect pathway related to diazonium chemistry for forming the N-nitroso compound.

Direct Nitrosation of Aniline (B41778) Derivatives

The most conventional and widely documented method for synthesizing this compound is through the direct nitrosation of its secondary amine precursor, N-methylaniline. europa.eupjoes.com This reaction is typically performed by treating N-methylaniline with a nitrosating agent in an acidic environment.

C₆H₅NH(CH₃) + NaNO₂ + HCl → C₆H₅N(NO)CH₃ + NaCl + H₂O

tert-Butyl Nitrite Mediated Nitrosation

A more recent and efficient method for the synthesis of N-nitrosamines, including this compound, utilizes tert-butyl nitrite (TBN) as the nitrosating agent. nih.govprimescholars.com This approach is notable for its mild, solvent-free, metal-free, and acid-free conditions, aligning with the principles of green chemistry. nih.govacs.org

Research has shown that the reaction of N-methylaniline with tert-butyl nitrite under solvent-free conditions can lead to the quantitative formation of this compound within just five minutes at room temperature. nih.gov The reaction is highly efficient, and the resulting product can be isolated easily, often by simple aqueous work-up or filtration. nih.gov While the reaction proceeds in various organic solvents, solvent-free conditions provide the fastest conversion and highest yields. pjoes.comnih.gov The byproduct of this reaction is tert-butanol, which is less prone to further reactions compared to byproducts from other alkyl nitrites. nih.gov

Below is a data table summarizing the findings on the nitrosation of N-methylaniline using tert-butyl nitrite under various conditions.

EntrySolventTBN (equiv.)TimeYield (%)Reference
1Solvent-Free1.05 min99 (Crude) nih.gov
2CH₂Cl₂1.020 min98 nih.gov
3THF1.030 min95 nih.gov
4Acetonitrile1.020 min96 nih.gov
5Methanol1.045 min92 nih.gov
6H₂O1.090 min85 nih.gov

Table 1: Research findings on the nitrosation of N-methylaniline using tert-butyl nitrite (TBN) under different solvent conditions at room temperature.

Endogenous Formation Pathways

This compound can be formed within biological systems, a process known as endogenous formation. This occurs when the necessary chemical precursors are present under conditions that facilitate their reaction.

Precursor Amines and Nitrite Sources

The endogenous formation of N-nitrosamines requires the presence of a nitrosatable amine and a nitrosating agent. wikipedia.org For this compound, the key precursor is the secondary amine N-methylaniline. europa.eu The primary nitrosating agents in biological systems are derived from nitrite (NO₂⁻). acs.org

Nitrite can be ingested directly from the diet, particularly from cured meats and some vegetables, or it can be formed in the body from the reduction of nitrate (B79036) (NO₃⁻), a compound found in many foods, especially leafy green vegetables. nih.gov Bacteria in the mouth and gastrointestinal tract can facilitate this reduction of nitrate to nitrite. acs.org Furthermore, nitric oxide (NO), produced by enzymes like nitric oxide synthase in the body, can also lead to the formation of nitrosating agents. acs.org

Formation in Biological Systems

The formation of N-nitrosamines from precursor amines and nitrite is known to occur in the acidic environment of the stomach. acs.orgnih.govnih.gov After ingestion, residual nitrite can react with secondary amines present in food or from other sources to form N-nitroso compounds. europa.euacs.org The low pH of the stomach (acidic conditions) catalyzes the conversion of nitrite into nitrous acid (HNO₂) and subsequently into stronger nitrosating agents like dinitrogen trioxide (N₂O₃), which readily react with amines. pjoes.com

Studies have demonstrated the in vivo formation of this compound. In one study, Wistar rats administered both N-methylaniline and sodium nitrite showed urinary excretion of the corresponding nitrosamine. europa.eu Another study confirmed that this compound could be formed in mice given N-methylaniline and amyl nitrite, a simple nitrite ester. inchem.org The formation of N-nitroso compounds is a complex process influenced by the concentrations of precursors, pH, and the presence of catalysts or inhibitors. primescholars.com

Environmental and Dietary Formation

This compound (NMA) is not typically produced for commercial purposes, other than in small quantities for research. delaware.gov Its presence in the environment and diet is primarily the result of chemical reactions between precursor compounds. The formation of N-nitroso compounds, including NMA, occurs when secondary or tertiary amines react with nitrosating agents like nitrite and nitrogen oxides. nih.gov This process can happen under various conditions, leading to the contamination of food, water, and industrial effluents.

Occurrence in Smoked and Cured Foods

The processing and preparation of certain foods, particularly those involving curing with nitrite or smoking, can create conditions conducive to the formation of N-nitroso compounds. nih.govnih.gov While compounds like N-nitrosodimethylamine (NDMA) are more commonly discussed, specific processing methods have been shown to produce this compound.

A notable instance of NMA in food was identified in studies of Icelandic smoked mutton. nih.govosti.gov Research detected varying concentrations of NMA, along with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR). osti.gov The formation of this compound in this specific product was linked to the traditional smoking process, which utilized sheep dung as fuel. osti.gov Laboratory experiments confirmed that the nitrosation of smoke generated from this fuel source produced NMA. osti.gov Modifying or changing the smoking methodology has been suggested as a way to minimize the formation of NMA and other nitrosamines in these products. nih.gov

Table 1: Concentration of this compound Detected in Icelandic Smoked Mutton
CompoundConcentration Range (ppb, μg/kg)Source of Formation
This compound (NMA)1–48Interaction of nitrite and smoke from burning sheep dung osti.gov

Contamination from Industrial Discharges

N-nitroso compounds are recognized as potential byproducts and contaminants from various industrial activities. researchgate.net Industries such as rubber and tire manufacturing, dye production, leather tanning, and metal casting have been identified as sources of N-nitrosamine compounds. delaware.govresearchgate.net

This compound has been specifically identified in industrial wastewater. nih.gov An analysis of industrial wastewater conducted as part of a consent decree survey by the U.S. Environmental Protection Agency (EPA) reported the presence of N-methyl-N-nitrosobenzenamine (an alternative name for NMA). nih.gov The detection of NMA in water samples can indicate contamination from industrial discharges or agricultural runoff.

Table 2: Potential Industrial Sources of N-Nitrosamine Contamination
Industrial SectorRelevance to this compound
Rubber ManufacturingGeneral source of N-nitrosamines; NMA is used in rubber manufacturing. researchgate.netca.gov
Dye ManufacturingIdentified as a source of N-nitrosamine compounds. researchgate.net
Leather TanneriesKnown source of N-nitrosamine compounds. researchgate.net
Pesticide ManufacturingN-nitrosamines can be formed as byproducts. delaware.gov

Formation in Water Treatment Processes

The disinfection of drinking water and wastewater, a critical process for public health, can unintentionally lead to the formation of N-nitrosamines as disinfection byproducts (DBPs). europa.euacs.org This is a particular concern with chloramination, a process that uses chloramines to disinfect water. acs.orghaoshpumps.com

This compound is among the N-nitrosamines that can be generated during these processes. researchgate.net The formation mechanism involves the reaction of precursor amines with disinfectants. acs.org For instance, tertiary amines with an aromatic substituent can be oxidized by monochloramine to produce nitrosamines. acs.org Research has also shown that the presence of activated carbon can catalyze the formation of this compound from the nitrosation of its precursor amine. scispace.com This catalytic formation was found to be highly dependent on the pH of the water, with significantly higher formation observed at a pH of 4 compared to a pH of 7. scispace.com The decomposition of dichloramine (NHCl₂) is considered a key pathway in the formation of many nitrosamines during chloramination. acs.org

Table 3: Factors in the Formation of this compound During Water Treatment
Process/ConditionKey FactorObservation
ChloraminationPresence of amine precursors and monochloramine/dichloramineTertiary amines can be oxidized to form N-nitrosamines. acs.org
Amine Nitrosation with Activated CarbonpH LevelFormation of this compound was approximately two orders of magnitude higher at pH 4 than at pH 7. scispace.com

Metabolic Activation and Biotransformation of N Nitroso N Methylaniline

Enzymatic Hydroxylation Pathways

The initial and most critical step in the bioactivation of NMA is enzymatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgeuropa.eu This process introduces a hydroxyl group onto the NMA molecule, setting the stage for subsequent transformations.

Role of Cytochrome P450 Monooxygenases

Multiple isoforms of the cytochrome P450 enzyme system are involved in the metabolism of NMA. nih.govnih.govnih.gov These enzymes, primarily located in the liver, exhibit varying specificities and efficiencies in metabolizing this compound. nih.govnih.gov

Research has highlighted the significant roles of CYP2B1 and CYP2B2, particularly after induction by substances like phenobarbital (B1680315). nih.gov In vitro studies using purified rat liver enzymes have demonstrated that both CYP2B1 and CYP2B2 can metabolize NMA, but with different catalytic outcomes. nih.gov

CYP2B1 is the more efficient of the two in catalyzing the N-demethylation of NMA, with a maximal velocity (Vmax) of 3.3 nmol of formaldehyde (B43269) produced per minute per nmol of P450. In contrast, CYP2B2 exhibits a lower Vmax of 1.6 nmol HCHO/min per nmol P450. nih.gov This suggests that NMA is a better substrate for CYP2B1. nih.gov Furthermore, CYP2B1 is capable of both α-C-hydroxylation, the key activation step, and denitrosation, a detoxification pathway. nih.gov Conversely, CYP2B2 primarily catalyzes only the denitrosation of NMA. nih.gov This functional difference underscores the critical role of CYP2B1 in the carcinogenic activation of NMA. nih.gov

Table 1: Comparative Metabolic Activity of CYP2B1 and CYP2B2 on N-Nitroso-N-methylaniline

Parameter CYP2B1 CYP2B2
Vmax (nmol HCHO/min/nmol P450) 3.3 ± 0.4 1.6 ± 0.2
Primary Metabolic Pathway α-C-hydroxylation and Denitrosation Denitrosation
Key Metabolites Benzenediazonium (B1195382) ion, Formaldehyde, Phenol (B47542) Aniline (B41778), Formaldehyde, p-Aminophenol

Data derived from in vitro studies with purified rat liver enzymes. nih.gov

In addition to the CYP2B subfamily, other cytochrome P450 isoenzymes, such as CYP2E1 and CYP3A6, have been shown to oxidize NMA. nih.govresearchgate.net Studies with reconstituted enzyme systems have revealed that CYP2E1 exhibits the highest binding affinity for NMA, with the lowest spectral dissociation constant (Ks). nih.govresearchgate.net

Table 2: Kinetic Parameters of this compound Oxidation by Various CYP Isoenzymes

CYP Isoenzyme Km (µM)
CYP2E1 5.0
CYP3A6 10.0

Data from studies with reconstituted rabbit cytochrome P450 enzymes. nih.govresearchgate.net

Alpha-Hydroxylation as a Key Activation Step

The most widely accepted hypothesis for the metabolic activation of N-nitrosamines is α-hydroxylation. acs.orgacs.org This reaction, catalyzed by mixed-function oxygenases, involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. acs.org In the case of NMA, this leads to the formation of an unstable α-hydroxymethyl intermediate.

This α-hydroxylation pathway is considered a crucial event in the carcinogenicity of NMA. acs.orgpnas.orgnih.gov Studies using doubly ¹⁵N-labeled NMA have shown that approximately 19% of the in vitro metabolism in rat liver homogenates proceeds via this pathway, as measured by the evolution of molecular nitrogen. acs.orgpnas.orgnih.gov

Formation of Benzenediazonium Ion (BDI) as a Reactive Intermediate

The unstable α-hydroxymethyl intermediate generated through α-hydroxylation spontaneously decomposes. mdpi.com This decomposition yields two products: formaldehyde and the highly reactive benzenediazonium ion (BDI). nih.gov The formation of BDI is a critical step in the carcinogenic process, as this electrophilic species can readily react with cellular macromolecules. nih.govnih.gov

The BDI is sufficiently stable to diffuse and interact with nucleophilic sites in DNA, leading to the formation of DNA adducts. nih.gov Specifically, the BDI can couple with adenine (B156593) residues in DNA to form unstable triazene (B1217601) adducts. nih.govnih.gov Although these adducts are hydrolytically unstable, their formation is considered a key event in the mutagenicity of NMA. nih.gov

Alternative Metabolic Fates

While α-hydroxylation is the primary activation pathway, NMA can also undergo other metabolic transformations. One significant alternative is denitrosation, which is considered a detoxification pathway. This reaction involves the removal of the nitroso group and is preferentially catalyzed by the CYP2B2 isoenzyme. The products of NMA denitrosation include aniline and N-methylaniline. nih.gov

Another potential, though less prominent, metabolic route is reduction of the nitroso group to form 1-methyl-1-phenylhydrazine. acs.org Additionally, direct hydroxylation of the phenyl ring has been observed to be a negligible pathway under in vitro conditions. acs.org The balance between the activating α-hydroxylation pathway and the detoxifying denitrosation pathway is a key determinant of the carcinogenic potential of NMA.

Denitrosation Pathways and Products (Aniline, p-Aminophenol)

Enzymatic denitrosation represents a significant pathway in the metabolism of NMA. This process involves the removal of the nitroso group and is primarily a detoxification mechanism. Investigations using liver microsomes from phenobarbital (PB)-pretreated mice have shown that aniline is the main amine metabolite resulting from this pathway. nih.gov In addition to aniline, smaller quantities of the secondary amine N-methylaniline (MA) and its metabolite, p-methylaminophenol, have also been detected. nih.govresearchgate.net

The cytochrome P450 system is central to this process, with specific isoenzymes showing different catalytic activities. Studies have identified that CYP2B2 preferentially catalyzes the denitrosation of NMA. nih.gov

Key Products of this compound Denitrosation

MetaboliteDescriptionReference
AnilineIdentified as the main amine metabolite. nih.gov
N-methylaniline (MA)Detected in small amounts as a direct product. nih.gov
p-AminophenolA metabolite formed from NMA. nih.govresearchgate.net
p-MethylaminophenolA metabolite of N-methylaniline. nih.gov

Reduction Pathways

Alongside other metabolic routes, the reduction of the nitroso group has been suggested as a possible, though less characterized, biotransformation pathway for this compound. This metabolic process could potentially lead to the formation of 1-methyl-1-phenylhydrazine. acs.org This reduction pathway is considered an alternative to the more extensively studied denitrosation and α-hydroxylation routes. acs.org While chemical methods for reducing nitrosamines to their corresponding hydrazines exist, the specific enzymatic processes driving this in a biological system are part of a complex metabolic network. acs.orgacs.org

Phenol Formation Mechanisms

Phenol is another significant metabolite of NMA, but its formation occurs through a mechanism distinct from denitrosation. nih.gov The prevailing hypothesis is that phenol formation results from the metabolic activation of NMA via α-C-hydroxylation, also referred to as N-demethylation. nih.govresearchgate.net

This bioactivation pathway is initiated by cytochrome P450 enzymes, specifically CYP2B1. nih.gov The α-C-hydroxylation step generates a highly unstable α-hydroxymethyl intermediate. This intermediate rapidly decomposes, yielding formaldehyde and a benzenediazonium ion (BDI). nih.govresearchgate.net The BDI is a reactive electrophile that can subsequently lead to the formation of phenol. nih.gov The enzyme CYP2B1 is capable of catalyzing this activation pathway, while CYP2B2 is not, highlighting the specificity of these enzymes. nih.gov

Comparative Metabolic Studies

The metabolic rate and pathway of this compound are not constant, showing significant variation between in vitro (laboratory) and in vivo (living organism) conditions, as well as across different species and enzyme preparations.

In Vitro versus In Vivo Metabolic Rates

Comparative studies reveal a marked difference in the metabolic processing of NMA between in vitro and in vivo systems. The α-hydroxylation pathway, a key route for metabolic activation, is often measured by tracking the evolution of molecular nitrogen from isotopically labeled NMA.

In Vitro : Using a rat liver S-9 fraction (the post-mitochondrial supernatant), studies have shown that the α-hydroxylation pathway accounts for approximately 19% of the total metabolism of NMA. acs.orgpnas.org A similar study using isolated rat hepatocytes, another in vitro model, found this value to be 23%. nih.gov

In Vivo : In contrast, experiments conducted in living rats demonstrated that the α-hydroxylation pathway is substantially more significant, accounting for 52% of NMA's metabolism. nih.gov

This disparity suggests that the metabolic activation of NMA via α-hydroxylation is more prominent in a whole, living organism than what is predicted by isolated cellular or subcellular systems. nih.gov

Comparison of NMA α-Hydroxylation Rates

Metabolic SystemTypeα-Hydroxylation Pathway (%)Reference
Rat Liver S-9 FractionIn Vitro19% acs.orgpnas.org
Isolated Rat HepatocytesIn Vitro23% nih.gov
Whole RatIn Vivo52% nih.gov

Species-Specific Differences in Metabolism (e.g., Rat Liver S-9)

The metabolism of NMA is highly dependent on the profile of cytochrome P450 enzymes, which differs between species and can be altered by pretreatment with various chemical inducers. nih.govtandfonline.com

In studies using liver microsomes from rats pretreated with phenobarbital, the isoenzymes CYP2B1 and CYP2B2 were identified as major players in NMA metabolism. nih.gov These two enzymes, however, exhibit distinct catalytic functions. CYP2B1 facilitates both the activation pathway (α-C-hydroxylation leading to phenol) and the detoxification pathway (denitrosation). nih.gov In contrast, CYP2B2 exclusively catalyzes denitrosation. nih.gov The rate of formaldehyde production, a marker of α-C-hydroxylation, is more than double with CYP2B1 compared to CYP2B2. nih.gov

Metabolic studies have also been performed using liver microsomes from mice, where aniline was similarly found to be the primary product of denitrosation. nih.gov Furthermore, the type of inducer used to prepare rat liver S-9 fractions (e.g., Aroclor 1254 versus a combination of phenobarbital and β-naphthoflavone) can influence CYP activity, potentially leading to different metabolite profiles for certain nitrosamines. tandfonline.comtandfonline.com However, for this compound specifically, one study found no difference in genotoxicity results between these different S-9 preparations. tandfonline.com

Enzymatic Activity of Rat Liver P450 Isoforms on this compound

EnzymeMetabolic Pathway CatalyzedVmax (nmol HCHO/min/nmol P450)Reference
CYP2B1α-C-Hydroxylation & Denitrosation3.3 nih.gov
CYP2B2Denitrosation only1.6 nih.gov

Molecular and Cellular Mechanisms of N Nitroso N Methylaniline Induced Carcinogenesis

DNA Adduct Formation and Characterization

The cornerstone of NMA's carcinogenicity lies in its ability to form adducts with DNA, which are chemical modifications of the DNA structure. These adducts can interfere with normal DNA replication and repair, leading to mutations and potentially initiating cancer.

Unstable Triazene (B1217601) Adducts with Adenine (B156593) Residues

Following metabolic activation, NMA is converted into a highly reactive benzenediazonium (B1195382) ion (BDI). nih.gov This ion readily attacks the nitrogen atoms in the DNA bases. A key interaction occurs with adenine, where the BDI couples with the N6 position of the adenine base to form an unstable triazene adduct known as 6-(1-phenyltriazeno)purine. nih.govnih.gov This triazene adduct is hydrolytically unstable, meaning it readily breaks down in the aqueous environment of the cell. nih.gov This instability makes its direct detection challenging but is a critical aspect of its mutagenic potential.

Identification of 6-Hydrazinopurine (B103314) as a Reduction Product of Adducts

Due to the unstable nature of the triazene adduct, researchers have developed indirect methods for its detection. One such method involves a chemical reduction step. When DNA containing the 6-(1-phenyltriazeno)purine adduct is treated with a reducing agent like sodium borohydride, the unstable triazene is converted into a more stable compound, 6-hydrazinopurine. nih.govnih.govresearchgate.net The presence of 6-hydrazinopurine in DNA from NMA-treated rats, as well as in in-vitro experiments where DNA was reacted with BDI, provides strong evidence for the initial formation of the unstable triazene adduct. nih.govnih.gov

Methodologies for Adduct Detection and Quantification

Several sophisticated analytical techniques are employed to detect and quantify these DNA adducts.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a highly sensitive method used to identify the 6-hydrazinopurine adduct. nih.gov After the DNA is broken down into its individual components, the resulting mixture is separated using HPLC. To enhance detection, the 6-hydrazinopurine is derivatized with a fluorescent tag, such as 4-(dimethylamino)naphthaldehyde, which allows it to be detected at very low concentrations by a fluorescence detector. nih.govnih.gov

Mass Spectrometry: This powerful technique provides definitive identification of the adducts by measuring their mass-to-charge ratio. High-resolution mass spectrometry has been instrumental in confirming the identity of the 6-hydrazinopurine adduct, providing unequivocal evidence of its formation. nih.govnih.govresearchgate.net

³²P-Postlabeling: This is another highly sensitive method for detecting DNA adducts. nih.gov In this technique, the modified DNA is broken down, and the adducts are radiolabeled with ³²P. The labeled adducts can then be separated and quantified, allowing for the detection of very low levels of DNA damage. nih.gov Studies using this method have shown that the benzenediazonium ion derived from NMA forms adducts with both deoxyadenosine (B7792050) and deoxyguanosine. nih.gov

Genotoxicity Profile

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. NMA exhibits a distinct genotoxicity profile.

Mutagenicity in Bacterial Assays (e.g., Ames Test, Salmonella typhimurium strains TA104)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. Interestingly, NMA itself is generally not mutagenic in standard Ames assays. nih.govnih.gov This is because the standard bacterial strains may lack the specific metabolic enzymes required to activate NMA into its DNA-reactive form.

Discrepancies between Mutagenicity and Carcinogenicity

A significant paradox exists between the established carcinogenicity of N-Nitroso-N-methylaniline and its observed mutagenicity in standard laboratory tests. NMA is a recognized esophageal carcinogen in F344 rats, where it induces a high incidence of tumors in the upper gastrointestinal tract. nih.govnih.govca.gov However, it consistently tests negative for mutagenicity in the standard Ames test using Salmonella typhimurium, both with and without metabolic activation. nih.govnih.govca.gov

This disparity is further emphasized by comparative studies. For instance, while NMA is carcinogenic, the potent, directly acting mutagen N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) did not appear to induce tumors in F344 rats under the tested conditions. nih.gov Conversely, N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA), which is also non-mutagenic in the Ames test, is a carcinogen, albeit slightly weaker than NMA. nih.gov The lack of correlation between the carcinogenic activities of NMA and its analogs and their results in bacterial mutagenesis assays highlights the limitations of using single, short-term tests to predict carcinogenic potential. nih.gov The inability of NMA to induce sister chromatid exchanges in mammalian cells further contributes to this puzzle. nih.govnih.gov These findings suggest that the carcinogenic mechanism of NMA may not be driven by the types of DNA damage typically detected in standard mutagenicity assays.

Table 1: Comparison of Mutagenicity and Carcinogenicity for NMA and Related Compounds

Compound Mutagenicity (Salmonella typhimurium) Carcinogenicity (F344 Rats) Induction of Sister Chromatid Exchanges (CHO Cells)
This compound (NMA) Non-mutagenic nih.gov Carcinogenic (Esophagus) nih.gov Negative nih.gov
N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) Non-mutagenic nih.gov Carcinogenic (Esophagus, weaker than NMA) nih.gov Negative nih.gov
N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) Potent Mutagen nih.gov Non-carcinogenic nih.gov Not specified
N-nitroso-N-methyl-4-bromoaniline Strong Mutagen nih.gov Not specified Negative nih.gov

Computational and Theoretical Insights into Activation and Deactivation

Computational chemistry provides powerful tools to investigate the molecular mechanisms underlying the carcinogenicity of N-nitrosamines like NMA, offering insights where experimental data can be challenging to obtain.

Quantum Chemical Calculations of Reactive Ion Formation

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation to electrophilic reactive species. acs.org For this compound, this process is initiated by cytochrome P450 (CYP) enzymes, which catalyze hydroxylation at the carbon atom alpha to the nitroso group. acs.orgfrontiersin.org This enzymatic step is followed by a series of spontaneous transformations that culminate in the formation of a highly reactive electrophile. frontiersin.org

Quantum chemical calculations, often employing density functional theory (DFT), are used to model this activation pathway. researchgate.net These calculations can determine the reaction free energies and activation barriers for each step. researchgate.net The metabolic activation of NMA leads to the formation of the benzenediazonium ion (BDI), which is believed to be the ultimate carcinogenic metabolite. nih.govnih.gov Computational studies model the energetics of the entire process, from the initial α-hydroxylation to the heterolysis that releases the diazonium ion. researchgate.net By comparing the calculated free energy profiles of carcinogenic compounds like NMA with non-carcinogenic analogs, researchers can identify the key electronic and steric factors that favor the formation of these reactive ions. researchgate.netnih.gov

Prediction of DNA Alkylation Potential

Once formed, the electrophilic benzenediazonium ion (BDI) can react with nucleophilic sites on DNA bases, forming covalent adducts. acs.orgresearchgate.net This DNA alkylation is a critical molecular initiating event in carcinogenesis. researchgate.net Quantum chemical calculations are instrumental in predicting the DNA alkylation potential of these reactive ions. frontiersin.org

The calculations model the competition between the BDI reacting with DNA and its deactivation through reaction with water (hydrolysis). nih.gov For carcinogenic nitrosamines, studies have shown that the intermediate diazonium ions can react with DNA bases (such as the N7 position of guanine) via kinetically controlled pathways. frontiersin.orgnih.gov The transition state barriers for DNA adduction are comparable to those for hydrolysis, meaning both reactions are plausible. nih.gov In contrast, for non-carcinogenic molecules, the calculations often predict that the formation of water adducts is thermodynamically more favorable, leading to detoxification. researchgate.netnih.gov Research has provided evidence that NMA forms an unstable triazene adduct with adenine in DNA, both in vitro and in vivo. nih.gov This specific type of adduct is hydrolytically unstable, which may explain why detecting stable DNA binding from NMA has been historically difficult and aligns with its weak activity in some mutagenicity tests. nih.gov

Toxicological Studies and in Vivo Carcinogenesis Models of N Nitroso N Methylaniline

Animal Carcinogenicity Bioassays

F344 Rat Model Studies (Drinking Water and Gavage)

Studies on F344 rats have demonstrated the carcinogenicity of N-Nitroso-N-methylaniline. When administered in drinking water over extended periods, NMA has been shown to induce tumors. For instance, lifetime exposure of Sprague-Dawley rats to NMA in their drinking water resulted in a high incidence of esophageal tumors. acs.org Specifically, 80% and 87% of the animals developed esophageal tumors at different dose levels. acs.org Long-term studies where F344 rats were given NMA in their drinking water for 50 weeks also led to an increase in esophageal tumors, primarily carcinomas, in both male and female rats. ca.gov Another study involving female F344 rats exposed to NMA in drinking water for 20 weeks similarly resulted in an increased incidence of esophageal squamous cell carcinoma. ca.gov

Oral gavage administration has also been used to investigate the carcinogenic effects of NMA in rats. Research has shown that administering NMA via oral gavage can induce tumors in the esophagus, pharynx, and tongue. caymanchem.comhodoodo.com

Syrian Golden Hamster Model Studies

In contrast to the definitive carcinogenic effects observed in rats, studies on Syrian golden hamsters have shown a different response to this compound. While the compound reduces survival in hamsters, it has been found to induce a low incidence of tumors in this species. caymanchem.comhodoodo.com One study involving a 50-week gavage administration in female Syrian golden hamsters reported an increase in liver tumors and spleen hemangiosarcomas. ca.gov

Organotropism and Tumor Spectrum

The carcinogenicity of this compound exhibits a distinct organotropism, with a clear predilection for specific tissues where it induces tumor formation.

Esophageal Carcinogenesis

The esophagus is a primary target for the carcinogenic action of this compound in rats. nih.govucl.ac.uk Multiple studies have consistently reported the induction of esophageal tumors, including papillomas and carcinomas, following the administration of NMA through drinking water or gavage. caymanchem.comca.govepa.gov The potent esophageal carcinogenicity of NMA in rats has established it as a model compound for studying this type of cancer. nih.gov The metabolic activation of NMA is considered a crucial step in its carcinogenic process, leading to the formation of DNA adducts. nih.gov

Hepatic Neoplasms

While the esophagus is the main target in rats, this compound has also been associated with the development of hepatic neoplasms in certain animal models. In Syrian golden hamsters, administration of NMA has been linked to an increase in liver tumors. ca.gov High doses of NMA have also been noted to cause liver and kidney injury in animal studies. nih.gov Some N-nitroso compounds are known to be potent liver carcinogens in animal models. nih.gov

Splenic Hemangiosarcomas

Splenic hemangiosarcomas have been identified as a significant finding in carcinogenicity studies of this compound, particularly in the Syrian golden hamster model. ca.gov Following long-term gavage administration, an increased incidence of these tumors in the spleen was observed. ca.gov Hemangiosarcomas are tumors that arise from the cells lining blood vessels. akcchf.org While more commonly associated with certain dog breeds, their induction by chemical carcinogens in animal models provides valuable insight into the mechanisms of this cancer. akcchf.orgfrontiersin.org

Interactive Data Tables

Table 1: Carcinogenicity of this compound in F344 Rats (Drinking Water Studies)

Study ReferenceDuration of ExposureRoute of AdministrationSexTumor SiteTumor Type
Kroeger-Koepke et al. (1983) ca.gov50 weeksDrinking WaterMale & FemaleEsophagusCarcinomas
Michejda et al. (1986) ca.gov20 weeksDrinking WaterFemaleEsophagusSquamous Cell Carcinoma
Boyland et al. (1964) ca.govLifetimeDrinking WaterMale & FemaleEsophagusMalignant Tumors

Table 2: Carcinogenicity of this compound in Syrian Golden Hamsters

Study ReferenceDuration of ExposureRoute of AdministrationSexTumor SiteTumor Type
Lijinsky and Kovatch (1988) ca.gov50 weeksGavageFemaleLiver, SpleenLiver Tumors, Hemangiosarcoma

Tumor Induction in Other Tissues (e.g., Stomach, Pituitary, Testicular)

While this compound (NMA) is primarily recognized as a potent esophageal carcinogen in rats, its administration has been associated with tumor development in other tissues, albeit with lower frequency. caymanchem.comnih.govnih.gov In rats, studies have noted the induction of tumors in the pharynx and forestomach. nih.gov The carcinogenic activity of NMA is not limited to rodents; in Syrian golden hamsters, administration has led to an increase in liver tumors and spleen hemangiosarcomas. ca.gov

Studies involving other N-nitroso compounds, such as N-nitroso-N-methylurea (NMU), which has a broad-spectrum carcinogenic activity, have shown tumor induction in a variety of tissues including the mammary gland, pituitary body, and urinary bladder in rats. nih.gov This highlights the potential for systemic carcinogenic effects of N-nitroso compounds, which can vary depending on the specific compound and animal model.

Dose-Response Characteristics and Exposure Regimen Effects

The carcinogenic impact of this compound is subject to dose-response relationships and the specific details of the exposure regimen. Research has demonstrated that higher doses and longer durations of exposure generally correlate with increased tumor incidence. For instance, lifetime drinking water studies in rats showed an increase in malignant esophageal tumors. ca.gov Similarly, a 50-week drinking water exposure study in F344 rats resulted in a high incidence of esophageal tumors, predominantly carcinomas. ca.gov

The timing and frequency of administration also influence carcinogenic outcomes. A study comparing single versus divided doses of the related carcinogen N-nitroso-N-methylurea (NMU) found that the exposure regimen affected the promotion of tumors in different organs. nih.gov For example, subsequent exposure to a promoter after divided doses of NMU significantly enhanced hepatocarcinogenesis in rats. nih.gov This suggests that not only the total dose but also the pattern of exposure is a critical determinant of tumor development. At very low doses, the relationship between dose and the rate of tumor onset may not be linear. europa.eu

Comparative Carcinogenesis with Related N-Nitroso Compounds

The carcinogenicity of this compound (NMA) is often contextualized by comparing it to other N-nitroso compounds, which reveals important structure-activity relationships. A key comparison is with N-nitrosodimethylamine (NDMA). While both are potent carcinogens, they exhibit different organ specificity; NDMA primarily induces liver tumors in rats, whereas NMA targets the esophagus. mdpi.comnih.gov This difference is largely attributed to their distinct metabolic activation pathways. nih.govmdpi.com

The nature of the alkyl group attached to the nitroso-amine functional group influences carcinogenic activity and target organ. For example, studies with N-nitrosodiethylamine (NDEA) have shown it to be a potent carcinogen in the respiratory tract of hamsters, more so than NDMA when administered by intratracheal instillation. nih.gov Furthermore, comparing NMA to cyclic nitrosamines like N-nitrosopiperidine (NPIP), which also induces esophageal tumors, provides insight into the mechanisms of carcinogenesis. frontiersin.org While both NMA and NPIP are carcinogenic, NPIP is considered less potent. frontiersin.org

The structural features of nitrosamines play a crucial role in their carcinogenic potential. For instance, N-nitrosomethyl-tert-butylamine (NTBA) is considered non-carcinogenic, which is thought to be related to the stability of the resulting carbenium ion during metabolism. frontiersin.org Comparative studies across a range of N-nitroso compounds, including N-nitrosodi-n-propylamine and N-nitrosohexamethyleneimine, have shown varying potencies and target tissues, reinforcing the concept that metabolic activation at the α-carbon atom is a critical step in their carcinogenicity. nih.gov

Table of Research Findings on this compound and Related Compounds

Compound Animal Model Primary Target Organ(s) Key Findings
This compound (NMA) Rat (F344) Esophagus, Pharynx caymanchem.comnih.gov Induces esophageal squamous cell carcinomas. ca.gov
This compound (NMA) Syrian Golden Hamster Liver, Spleen Increased incidence of liver tumors and spleen hemangiosarcoma. ca.gov
N-nitrosodimethylamine (NDMA) Rat Liver Potent hepatocarcinogen. mdpi.comnih.gov
N-nitrosodiethylamine (NDEA) Rat, Hamster Liver, Respiratory Tract, Esophagus nih.govnih.gov More potent than NDMA in inducing respiratory tract tumors in hamsters via intratracheal instillation. nih.gov
N-nitroso-N-methylurea (NMU) Rat (F344/NCr) Multiple tissues (Thyroid, Liver, Skin, Mammary Gland, etc.) Broad-spectrum initiator; tumor promotion is organ-specific and regimen-dependent. nih.gov

| N-nitrosopiperidine (NPIP) | Rat | Esophagus | Induces esophageal tumors, but considered less potent than some other nitrosamines. frontiersin.org |

Table of Chemical Compounds

Compound Name Abbreviation
This compound NMA
N-nitrosodimethylamine NDMA
N-nitrosodiethylamine NDEA
N-nitroso-N-ethylaniline
N-nitrosopiperidine NPIP
N-nitroso-N-methylurea NMU
N-nitrosomethyl-tert-butylamine NTBA
N-nitrosodi-n-propylamine

Structure Activity Relationships Sar Governing N Nitroso N Methylaniline Biological Activity

Influence of Aromatic Substituents on Carcinogenicity

The carcinogenicity of NMA, a known esophageal carcinogen in rats, can be significantly altered by the introduction of different functional groups onto its phenyl ring. nih.govoup.com Studies comparing NMA with its substituted derivatives reveal that both the electronic properties and the nature of the substituent play a critical role in modulating its cancer-causing effects.

Halogenation Effects (e.g., N-nitroso-N-methyl-4-fluoroaniline)

The introduction of a halogen atom, such as fluorine, to the aromatic ring of NMA has been shown to modulate its carcinogenic potency. In a comparative study using F344 rats, N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) was found to be a slightly weaker carcinogen than its parent compound, NMA. nih.gov While both compounds induced a high incidence of tumors in the upper gastrointestinal tract, particularly the esophagus, rats treated with p-F-NMA succumbed to these tumors less rapidly than those treated with NMA. nih.govsmolecule.com

This suggests that the fluorine substituent at the para-position of the aniline (B41778) ring slightly diminishes the carcinogenic activity of the molecule. Despite this reduced potency, p-F-NMA remains a significant carcinogen, causing esophageal tumors in the majority of treated animals. nih.govsmolecule.com Interestingly, both NMA and p-F-NMA are readily demethylated by rat liver S9 fractions, indicating that this metabolic pathway is likely important for their carcinogenic action. oup.comfrontiersin.org

Nitro Group Effects (e.g., N-nitroso-N-methyl-4-nitroaniline)

In stark contrast to halogenation, the introduction of a nitro group at the para-position of the aromatic ring dramatically alters the biological activity of NMA. Studies in F344 rats have shown that N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) did not appear to induce tumors. nih.govoup.com The tumor spectrum observed in rats treated with this compound was virtually identical to that of untreated control animals, suggesting a lack of carcinogenic activity under the experimental conditions. nih.gov

This finding is particularly noteworthy because it highlights a significant divergence between a compound's mutagenic and carcinogenic properties. The potency of N-nitrosomethyl-benzene derivatives has been observed to decrease as the aromatic ring becomes more electron-poor due to increasingly electron-withdrawing substituents. acs.org

Structural Determinants of Metabolic Activation Pathways

For N-nitrosamines to exert their carcinogenic effects, they generally require metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comumn.edu The key activating step for most nitrosamines is α-hydroxylation, which involves the enzymatic oxidation of a carbon atom adjacent to the nitroso group. mdpi.comacs.org

In the case of N-Nitroso-N-methylaniline, oxidative metabolism occurs at the methyl group. oup.com This process is catalyzed by specific CYP isoenzymes. Research using purified rat liver enzymes has demonstrated that P450 2B1 and P450 2B2 are both capable of metabolizing NMA. nih.gov However, they do so via different pathways with distinct biological consequences.

CYP2B1: This isoenzyme catalyzes both α-C-hydroxylation and denitrosation of NMA. The α-hydroxylation pathway is critical as it leads to the formation of an unstable intermediate that can generate the ultimate carcinogenic species, a benzenediazonium (B1195382) ion (BDI). nih.gov This reactive electrophile is capable of forming unstable adducts with DNA, such as a triazene (B1217601) adduct with adenine (B156593), which is believed to initiate the carcinogenic process. nih.govnih.gov

CYP2B2: In contrast, CYP2B2 primarily catalyzes the denitrosation of NMA, a detoxification pathway that does not lead to a carcinogenic intermediate. nih.gov

Therefore, the specific CYP enzyme profile in a given tissue is a crucial structural determinant of whether NMA is converted into a carcinogen or detoxified. The balance between α-hydroxylation (activation) and denitrosation (deactivation) is a key factor governing its carcinogenic potential. nih.govnih.gov Studies have found that NMA is a better substrate for P450 2B1 than for P450 2B2, and in vitro experiments have shown that the α-hydroxylation pathway accounts for a significant portion of NMA metabolism. acs.orgnih.gov

Correlation and Discrepancy between Mutagenic Potency and Carcinogenic Efficacy

A striking discrepancy exists between the mutagenic and carcinogenic properties of NMA and its substituted analogs. nih.gov This highlights the complexity of predicting carcinogenicity based solely on short-term mutagenicity tests.

Research has demonstrated a clear lack of correlation between the results of bacterial mutagenesis assays and the carcinogenic activities of these compounds in rats. nih.govoup.com

This compound (NMA) and N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) were both found to be non-mutagenic in the standard Salmonella typhimurium (Ames) test. nih.govoup.com Despite this, both compounds are effective carcinogens, inducing esophageal tumors in rats. nih.govca.gov

Conversely, N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) is a potent, directly acting mutagen in the Ames test, yet it displayed no carcinogenic activity in the same rat model. nih.govoup.com

Similarly, N-nitroso-N-methyl-4-bromoaniline , a strong mutagen in S. typhimurium, failed to induce sister chromatid exchanges in mammalian cells, a different measure of genotoxicity. nih.gov

These findings strongly indicate that for NMA and its derivatives, bacterial mutagenicity is not a reliable predictor of carcinogenesis. oup.comnih.gov The deficiencies in the mutagenesis assay for some nitrosamines may stem from a lack of the specific metabolic enzymes required for their activation in the standard liver microsomal fractions used in the test. nih.gov This underscores that while mutagenicity is often a surrogate for carcinogenicity, the complex metabolic pathways and tissue-specific effects in a whole animal play a decisive role that cannot always be replicated in simple in vitro systems. frontiersin.orgnih.gov

Comparison of Mutagenicity and Carcinogenicity for NMA and its Analogs
CompoundMutagenicity in Salmonella typhimuriumCarcinogenicity in F344 Rats
This compound (NMA)Non-mutagenicCarcinogenic (Esophageal tumors)
N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA)Non-mutagenicSlightly weaker carcinogen than NMA (Esophageal tumors)
N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA)Potent mutagenNon-carcinogenic

Development of Quantitative Structure-Activity Relationships (QSAR) for Nitrosamines

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to correlate the chemical structure of compounds with their biological activity, such as carcinogenic potency. researchgate.net For the nitrosamine (B1359907) class, developing robust QSAR models is a key goal for risk assessment, especially for compounds lacking extensive toxicological data. nih.govlhasalimited.org

Several QSAR studies have been performed on N-nitrosamines to identify the molecular determinants of their carcinogenic potency. acs.org These models often incorporate descriptors related to:

Chemical Reactivity: Parameters such as the energies of the highest occupied (EHOMO) and lowest unoccupied (ELUMO) molecular orbitals are used to model the ease with which a molecule undergoes metabolic activation. oup.com

Metabolic Transformation: Models support the hypothesis that metabolic Cα-hydroxylation is a key step in the activation of nitrosamines. mdpi.com

Transport Properties: Factors influencing how a compound is absorbed, distributed, and transported within a biological system are also considered.

Recent approaches have focused on developing more sophisticated models, including 3D-QSAR, which considers the three-dimensional conformation of the molecules. acs.org Some models use a two-step approach: first classifying nitrosamines into activity categories (e.g., active vs. inactive) and then using a regression model to predict the potency (e.g., TD50 value) for those classified as carcinogenic. acs.orgfigshare.com Quantum mechanical calculations are increasingly being used to provide more accurate descriptors of molecular reactivity and to better understand the activation and deactivation pathways, with the goal of more accurately predicting the carcinogenic potential of novel or untested nitrosamines. usp.org These models aim to refine risk assessment beyond simple structural analogy to a more mechanistically informed prediction. acs.org

Advanced Analytical Methodologies for N Nitroso N Methylaniline in Research Matrices

Chromatographic Techniques for Separation

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the definitive identification and quantification of N-Nitroso-N-methylaniline. The choice between gas and liquid chromatography is often dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile nitrosamines, including this compound. pmda.go.jpresearchgate.net The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of trace-level contaminants in complex matrices with high confidence. univ-lyon1.fr

A key consideration in the GC analysis of this compound is its thermal stability. The compound can be susceptible to degradation at the high temperatures typically used in GC injection ports. univ-lyon1.fr Research has shown that reducing the injector temperature, for example to 200°C from 250°C, can help prevent the thermal degradation of this compound. univ-lyon1.fr Fast GC-MS methods have been developed to enable the screening of multiple low-molecular-weight nitrosamines, including NMPA, in a single run with short analysis times. nih.gov These methods are crucial for high-throughput analysis in quality control settings. nih.gov

Table 1: Example GC-MS/MS Parameters for this compound Analysis

ParameterConditionSource
GC SystemAgilent 7890A univ-lyon1.fr
Mass SpectrometerAgilent 7000 Triple Quadrupole univ-lyon1.fr
ColumnStabilwax-MS (30m x 0.25mm x 0.25µm) researchgate.net
Carrier GasHelium univ-lyon1.fr
Injector Temperature200°C (to prevent degradation) univ-lyon1.fr
Injection ModePulsed Splitless univ-lyon1.fr
Oven ProgramStart at 40°C, ramp at 10°C/min to 255°C univ-lyon1.fr
Ionization ModeElectron Impact (EI) univ-lyon1.fr
Detection ModeMultiple Reaction Monitoring (MRM) univ-lyon1.fr

Liquid chromatography coupled with mass spectrometry offers a significant advantage for the analysis of a broader range of nitrosamines, including those that are non-volatile or thermally labile. pmda.go.jp Techniques like LC-MS/MS and LC with high-resolution mass spectrometry (LC-HRMS) provide exceptional sensitivity and selectivity. institut-kuhlmann.deb-cdn.net

For this compound, LC-MS/MS methods often utilize reversed-phase chromatography with columns such as C18 or Phenyl, which provide suitable retention and separation from matrix components. lcms.czthermofisher.com Atmospheric pressure chemical ionization (APCI) is a commonly employed ionization source for nitrosamine (B1359907) analysis by LC-MS, although electrospray ionization (ESI) is also used. b-cdn.netthermofisher.com LC-HRMS, using instruments like the Q Exactive hybrid quadrupole-Orbitrap, enables highly accurate mass measurements, which further enhances confidence in compound identification and can help in the analysis of unknown impurities. lcms.cz

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterConditionSource
LC SystemThermo Scientific Vanquish Horizon UHPLC thermofisher.com
Mass SpectrometerTSQ Quantis Triple Quadrupole thermofisher.com
ColumnThermo Scientific Hypersil GOLD Phenyl (100 x 4.6 mm, 3 µm) thermofisher.com
Mobile Phase AWater + 0.1% Formic Acid lcms.cz
Mobile Phase BMethanol + 0.1% Formic Acid lcms.cz
Flow Rate500 µL/min lcms.cz
Injection Volume50-100 µL lcms.czthermofisher.com
Ionization SourceAPCI or HESI thermofisher.com
Detection ModeSelected Reaction Monitoring (SRM) thermofisher.com

Sample Preparation Strategies for Trace Analysis

The successful detection of this compound at trace levels is critically dependent on the sample preparation strategy. The primary goals are to isolate the analyte from the matrix, concentrate it to detectable levels, and remove interfering substances.

Several extraction techniques are employed for this compound, each with specific advantages depending on the sample matrix.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of nitrosamines from aqueous samples. acs.org U.S. EPA Method 521, for instance, specifies the use of coconut charcoal-based cartridges for extracting nitrosamines from drinking water. lcms.czacs.org For other matrices, such as polymer extracts, C18 SPE cartridges can be used for sample clean-up. univ-lyon1.fr The process involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an appropriate solvent. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly effective when coupled with GC. In headspace (HS) SPME, a fiber coated with a sorbent material is exposed to the vapor phase above a liquid or solid sample. researchgate.net For nitrosamine analysis in water, a divinylbenzene/carboxen/PDMS fiber has been shown to be effective. researchgate.net The analytes adsorb onto the fiber and are then thermally desorbed directly into the GC injector. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional and robust method for extracting nitrosamines. epa.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, typically dichloromethane (B109758). epa.govscirp.org The sample pH may be adjusted to optimize extraction efficiency. epa.gov After extraction, the organic layer containing the analyte is collected for further concentration and analysis. scirp.org

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that provides high enrichment factors with minimal solvent use. mdpi.com The technique involves the rapid injection of a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. mdpi.comresearchgate.net The organic phase is then separated by centrifugation and analyzed. researchgate.net

Following initial extraction, further enrichment and clean-up steps are often necessary to achieve the low detection limits required for trace analysis. A common enrichment procedure involves concentrating the solvent extract, for example, under a gentle stream of nitrogen. researchgate.netpsu.edu

Clean-up procedures are designed to remove co-extracted matrix components that could interfere with chromatographic analysis or cause ion suppression in the mass spectrometer. This can be achieved by passing the extract through a cartridge containing materials like silica (B1680970) gel or Florisil. psu.eduscirp.org These steps are crucial for ensuring the accuracy and robustness of the analytical method. psu.edu

Detection and Quantification in Diverse Research Matrices

The combination of advanced separation and sample preparation techniques enables the reliable detection and quantification of this compound in a wide variety of research matrices. The choice of method is tailored to the specific matrix and the required sensitivity.

GC-MS/MS and LC-MS/MS are the predominant techniques for quantifying this compound in matrices such as pharmaceuticals, environmental water, food, and consumer products. researchgate.netuniv-lyon1.frlcms.czacs.org For instance, in pharmaceutical drug products like metformin (B114582), LC-MS/MS methods have been validated to quantify NMPA at low parts-per-billion (ppb) levels. thermofisher.com In environmental water analysis, methods based on SPE followed by LC-HRMS or HS-SPME with GC-MS/MS can achieve detection limits in the low nanogram-per-liter (ng/L) range. lcms.czresearchgate.net The analysis of food samples, such as smoked mutton, has also confirmed the presence of this compound, highlighting the broad applicability of these analytical methods. acs.org

Table 3: Summary of Analytical Methods for this compound in Various Matrices

MatrixAnalytical TechniqueSample PreparationReported Limit of Quantification (LOQ)Source
Pharmaceuticals (Metformin)LC-MS/MS (APCI)Dilution with Methanol<5 ppb thermofisher.com
Pharmaceuticals (Generic)Fast GC-MSNot specified0.97-3.53 ppb (for a mix including NMPA) researchgate.netnih.gov
WastewaterLC-HRAMSSPE (Coconut Charcoal)1.5 ng/L (for a mix of 9 nitrosamines) lcms.cz
WastewaterHS-SPME-GC-MS/MSHS-SPME1-5 ng/L (for a mix of 9 nitrosamines) researchgate.net
Rubber MaterialsGC-MS/MSUltrasonic Extraction (Methanol), optional SPENot specified univ-lyon1.fr
Cosmetic ProductsGC-MSVortex-Assisted DLLMELow µg/kg level rsc.org

Biological Samples (e.g., Blood, Urine, Gastric Juice, Tissue Homogenates)

The analysis of this compound in biological matrices is essential for understanding its metabolic fate and for exposure assessment studies. The complexity of these samples requires robust extraction and cleanup procedures prior to instrumental analysis.

Blood and Urine: Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the determination of NMA in biological fluids. A method for the determination of this compound in whole blood, serum, and urine has been developed, demonstrating the feasibility of quantifying this analyte in these complex matrices. In one study, the analysis was performed using a packed GC column and a mass spectrometer operating in the selected ion monitoring (SIM) mode. The method involved extraction with dichloromethane and a cleanup step using an acid-celite column.

Research has also focused on the urinary excretion of nitrosamines formed from precursors like N-methylaniline and sodium nitrite (B80452). In such studies, male Wistar rats were administered these precursors, and their urine was collected and analyzed. Thin-layer chromatography (TLC) has been used as a qualitative method to indicate the presence of N-nitrosamine in rat urine, with the RF values of test samples matching those of standards restek.com. For more quantitative and definitive analysis, hyphenated techniques are preferred. While specific quantitative data for NMA in large human cohort studies are not extensively detailed in the provided search results, the analytical approaches have been established. For instance, a study on urinary levels of various N-nitroso compounds in relation to gastric cancer risk highlights the importance of such biomarkers, although it did not specifically report on NMA levels epa.gov.

Gastric Juice: The intragastric environment is a key site for the endogenous formation of N-nitroso compounds. Studies have investigated the concentration of N-nitrosamines in gastric juice as an indicator of intragastric nitrosation. While some studies have focused on total N-nitrosamine concentration, the methodologies are applicable to specific compounds like NMA. It has been observed that intragastric nitrosation can occur in both highly acidic and nearly neutral conditions, suggesting two different mechanisms: acid-catalyzed nitrosation and biologically-catalyzed nitrosation pmda.go.jp. The determination of N-nitrosodimethylamine in artificial gastric juice has been successfully demonstrated using both GC-MS and gas chromatography-thermal energy analysis (GC-TEA), with a strong correlation between the two methods, indicating that GC-MS is a reliable alternative to the more specific GC-TEA detector nih.gov. These methodologies can be adapted for the analysis of this compound.

Tissue Homogenates: Research into the metabolism of this compound has involved the use of rat liver homogenates. One study indicated that during the in vitro metabolism of NMA by the 10,000g supernatant fraction of rat liver homogenates, only a small percentage of nitrogen was released, suggesting that demethylation, which would lead to the formation of the phenyldiazonium ion, might be a metabolic pathway dtu.dk. Another study demonstrated that NMA forms an unstable triazene (B1217601) adduct with adenine (B156593) in DNA both in vitro and in vivo in rat liver lcms.cz. The analytical methods for these studies involved the use of radiolabeled NMA and subsequent analysis of DNA adducts by techniques like reverse-phase HPLC with fluorescence detection and high-resolution mass spectrometry lcms.cz.

Food Products

The presence of this compound in food products is a significant area of research, particularly in items that undergo smoking or curing processes.

Smoked Meats: Several studies have reported the detection of this compound in Icelandic smoked mutton. The levels of NMA in these products were found to vary, with concentrations ranging from 1 to 48 parts per billion (ppb) nih.gov. The formation of NMA in this specific food item has been linked to the traditional smoking process, which uses sheep dung as fuel. It is believed that NMA is produced from the interaction of nitrite and the smoke generated from this fuel source acs.org. The identity of NMA in these meat samples was confirmed by mass spectrometry nih.govacs.org.

The following table summarizes the findings on NMA levels in Icelandic smoked mutton.

This compound (NMA) in Icelandic Smoked Mutton

ReferenceConcentration Range of NMA (ppb or µg/kg)Analytical Technique
Sen et al., 1990 nih.govacs.org1 - 48GLC-TEA, GLC-SIM-MS, GLC-MS/MS

Other Food Products: While much of the specific data on NMA in food focuses on Icelandic smoked mutton, the potential for its formation exists in other processed foods. A database constructed to assess dietary intake of N-nitroso compounds includes a wide range of foods, with the richest sources of nitrosamines being sausage, smoked meats, bacon, and luncheon meats lcms.cz. Although this database does not provide specific concentration values for NMA across all these products, it highlights the food categories of interest. A study on N-nitroso compounds in UK-consumed foods found that apparent total nitroso compounds (ATNC) were highest in cooked bacon, cured meats, and dried shrimp thermofisher.com. While specific analysis for NMA was not reported in this study for all samples, it points to the types of foods where NMA could potentially be found.

Environmental Samples (e.g., Water)

The analysis of this compound in environmental samples, particularly water, is crucial for monitoring potential contamination from industrial or agricultural sources. The low concentrations expected in these matrices demand highly sensitive analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the determination of nitrosamines in water at very low levels. Methods have been developed for the simultaneous analysis of multiple nitrosamines in drinking water, wastewater, and river water researchgate.netijpsjournal.com. These methods often involve a preconcentration step, such as solid-phase extraction (SPE), to achieve the required sensitivity. For instance, a method using SPE followed by LC-MS/MS with an atmospheric pressure chemical ionization (APCI) source was validated for eight nitrosamines in drinking water, achieving limits of detection in the range of 1-8 ng/L ijpsjournal.com. Another LC-MS/MS method demonstrated limits of detection below 0.5 ng/L for eight nitrosamines in water researchgate.net.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is another advanced technique applied to water analysis. While many studies focus on a standard list of volatile nitrosamines that may not always include NMA, the methodologies are adaptable. Research has shown that analytical methods for aqueous nitrosamines must be highly sensitive, often requiring extraction and concentration from water into an organic solvent before chromatographic separation and mass spectrometric detection nih.gov.

The table below presents examples of analytical methods for nitrosamines in water, which are applicable for the analysis of this compound.

Analytical Methods for Nitrosamines in Water

TechniqueMatrixSample PreparationLimit of Detection (LOD)Reference
LC-MS/MSRiver WaterSPE< 0.5 ng/L for 8 nitrosamines researchgate.net
LC-APCI-MS/MSDrinking WaterSPE1 - 8 ng/L for 8 nitrosamines ijpsjournal.com
LC-HRAM-MSDrinking and WastewaterSPE0.4 - 12 ng/L for 9 nitrosamines

Pharmaceutical Products

The potential for nitrosamine impurities to form during the synthesis or storage of pharmaceutical products has led to stringent regulatory requirements for their control. Consequently, sensitive and validated analytical methods are essential for the analysis of this compound in active pharmaceutical ingredients (APIs) and finished drug products.

A fast Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed and validated for the quantitative determination of a wide range of low molecular weight nitrosamines, including this compound (referred to as NMPA in the study), in pharmaceutical products. This method allows for the screening of these impurities at low ppb levels with a short analysis time.

Furthermore, a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantitation of ten nitrosamines, including this compound, in metformin drug products. This method demonstrated excellent performance with quantitation limits below 10 ppb using a heated electrospray ionization (HESI) source and below 5 ppb with an atmospheric pressure chemical ionization (APCI) source.

The following table provides details from a study on the analysis of this compound and other nitrosamines in metformin drug products.

LC-MS/MS Analysis of Nitrosamines in Metformin

CompoundIonization SourceAccuracy at 5 ppb (%)Precision at 5 ppb (%RSD)Reference
This compound (NMPA)APCI1046.6

Validation Parameters for Research Methods (Sensitivity, Selectivity, Accuracy)

The validation of analytical methods is critical to ensure the reliability and reproducibility of the data generated. For the analysis of this compound, key validation parameters include sensitivity, selectivity, and accuracy.

Sensitivity: The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For the trace-level analysis of NMA, highly sensitive techniques are required.

In Water: LC-MS/MS methods have achieved LODs for nitrosamines in the sub-ng/L to low ng/L range researchgate.netijpsjournal.com. For example, one method reported an LOD of < 0.5 ng/L for several nitrosamines in river water researchgate.net.

In Pharmaceuticals: GC-MS and LC-MS/MS methods have demonstrated low ppb detection limits. A GC-MS method for nitrosamines in drugs reported LODs below 3 ppb for most compounds tested nih.gov. An LC-MS/MS method for metformin achieved an LOQ of 5 ppb for NMA using an APCI source. Another study developing a GC-MS/MS method for various nitrosamines, including NMA (as NMPA), reported an LOQ of 0.98-15.58 ppb for NMPA.

Selectivity: Selectivity is the ability of a method to distinguish the analyte of interest from other components in the sample matrix. In chromatography, this is achieved by separating the analyte from interfering peaks. The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), provides a high degree of selectivity. By monitoring specific precursor-to-product ion transitions (in MS/MS) or measuring the exact mass of the analyte (in HRMS), interferences from the matrix can be significantly minimized. For example, in the analysis of nitrosamines in metformin, a diverter valve was used to prevent the high concentration of the API from entering the mass spectrometer, thereby improving the selectivity and robustness of the method.

Accuracy: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

In Water: A study on nitrosamine analysis in drinking water reported satisfactory recoveries between 90% and 120% ijpsjournal.com. Another study found recoveries in drinking and wastewater matrices ranging from 68% to 83% for most target nitrosamines.

In Pharmaceuticals: An LC-MS/MS method for nitrosamines in metformin demonstrated an accuracy of 104% for NMA at a 5 ppb spiking level. A GC-MS/MS method validation for several nitrosamines reported accuracy in the range of 74.67 ± 2.31% to 84.03 ± 0.93% at the 150% level.

The precision of an analytical method, which is a measure of the repeatability of the results, is typically expressed as the relative standard deviation (RSD). For trace analysis of NMA, RSD values are generally expected to be below 15-20%. The LC-MS/MS method for metformin showed a precision of 6.6% RSD for NMA at the 5 ppb level.

The following table summarizes key validation parameters for the analysis of this compound from various research findings.

Validation Parameters for this compound (NMA) Analysis

MatrixTechniqueParameterValueReference
PharmaceuticalsLC-MS/MS (APCI)Accuracy104% at 5 ppb
PharmaceuticalsLC-MS/MS (APCI)Precision (%RSD)6.6% at 5 ppb
PharmaceuticalsLC-MS/MS (APCI)LOQ5 ppb
PharmaceuticalsGC-MS/MSLOQ0.98-15.58 ppb (for NMPA)
WaterLC-MS/MSLOD< 0.5 ng/L researchgate.net
WaterLC-APCI-MS/MSAccuracy (Recovery)90-120% ijpsjournal.com

Environmental Fate and Degradation Mechanisms of N Nitroso N Methylaniline

Photolytic Degradation Pathways

The breakdown of N-Nitroso-N-methylaniline when exposed to light, known as photolysis, is a significant degradation pathway in the environment. acs.orgnih.gov This process is influenced by several factors, including the pH of the surrounding medium and the nature of the solvent.

Influence of pH and Solvent Conditions

The rate of photolytic degradation of nitrosamines, including NMA, is notably dependent on pH. acs.orgnih.gov In aqueous solutions, the rate of photolysis generally increases as the pH decreases, meaning it is faster in more acidic conditions. acs.orgnih.govoak.go.kr For instance, studies on similar nitrosamines have shown that the photodegradation rate constants are higher at lower pH values. oak.go.krresearchgate.net While the rate is affected, the quantum yield of decomposition for some nitrosamines remains constant over a wide acidic pH range (pH 2-8). acs.orgnih.gov However, the quantum yield can drop significantly in alkaline conditions (pH 8-9 and above). acs.orgnih.gov

The solvent also plays a crucial role. In some cases, changing the solvent from water to a methanol-water mixture has been shown to double the rate of photolysis. cdnsciencepub.com Conversely, this compound has been observed to be relatively stable towards photolysis in methanolic hydrochloric acid. cdnsciencepub.com The presence of other substances in the water can also hinder photolysis by screening the sunlight. nih.gov

Formation of Ring-Nitrated Products and Nitramines

A key outcome of the photolysis of this compound is the formation of its corresponding nitramine, N-nitro-N-methylaniline. acs.orgnih.gov This occurs through the homolytic scission of the N-N bond, producing an amino radical and a nitric oxide species. acs.orgnih.gov Under continued irradiation, this nitramine can then undergo further reactions to form ring-nitrated products. acs.orgnih.gov These nitrated species are formed from the photolysis of the initial nitramine product. acs.orgnih.gov

Biotic Degradation Processes in Environmental Compartments

Information regarding the biodegradation of this compound in the scientific literature is limited. guidechem.com However, studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), suggest that biodegradation can be an effective removal mechanism in soil and water. epa.govresearchgate.netnih.gov Both aerobic (oxygen-present) and anaerobic (oxygen-absent) biodegradation of NDMA have been observed in soils, leading to its conversion to carbon dioxide or methane. researchgate.net The rate of degradation in soil has been linked to factors such as organic matter content, microbial biomass, and dehydrogenase activity, indicating the importance of microorganisms in this process. nih.gov While specific data for NMA is scarce, the general principles of nitrosamine (B1359907) biodegradation suggest that microbial processes could contribute to its attenuation in the environment.

Persistence and Transport in Water Systems

This compound is expected to have moderately high mobility in soil, suggesting it is not likely to adsorb significantly to suspended solids and sediment in water. guidechem.com Its estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces may be an important transport process. guidechem.com The estimated volatilization half-lives for a model river and lake are 9 and 69 days, respectively. guidechem.com

In water, nitrosamines like NMA are generally more persistent than in the air. acs.orgnih.gov While photolysis in sunlight-exposed surface waters is a primary degradation route, its effectiveness can be limited by light-screening from other dissolved materials. nih.gov Other degradation reactions are less likely in the typical mild conditions of natural waters. nih.gov The bioconcentration of NMA in aquatic organisms is expected to be low. guidechem.com

Air-Phase Reactions with Hydroxyl Radicals

In the atmosphere, this compound is expected to exist primarily as a vapor. guidechem.com Its primary degradation pathway in the air is through reaction with photochemically-produced hydroxyl (OH) radicals. guidechem.com The estimated atmospheric half-life for this reaction is approximately 1.2 days. guidechem.comnih.gov This indicates that NMA is relatively short-lived in the outdoor atmosphere due to facile degradation by sunlight photolysis and other atmospheric reactions. acs.org

Table 1: Estimated Environmental Fate Properties of this compound

PropertyEstimated ValueReference
Vapor Pressure at 25 °C0.154 mm Hg guidechem.com
Henry's Law Constant4.83 x 10-6 atm-cu m/mole guidechem.com
Log Kow1.49 guidechem.com
Koc154 guidechem.com
BCF8 guidechem.com
Atmospheric Half-life (reaction with OH radicals)~1.2 days guidechem.comnih.gov

Risk Assessment Frameworks and Regulatory Science Implications of N Nitroso N Methylaniline Research

Derivation of Acceptable Intake (AI) Limits

The establishment of an Acceptable Intake (AI) limit is a cornerstone of managing potentially carcinogenic impurities. The AI represents a level of exposure that is considered to pose a negligible risk to human health over a lifetime. For N-Nitroso-N-methylaniline, AI limits have been derived using several methodologies, primarily involving the application of toxicological data and comparative approaches.

Application of TD50 Values

A primary method for deriving an AI for a carcinogen is to use the TD50 value, which is the chronic dose rate that would cause a 50% tumor incidence in animal studies over a lifetime. acs.org This value is then extrapolated to determine a safe level for human exposure.

For this compound, a TD50 value of 0.106 mg/kg/day, sourced from the Lhasa Carcinogenicity Database, has been utilized. usp.orgnih.gov Based on this TD50 value, an AI of 106 ng/day was proposed. usp.orgnih.gov However, different regulatory bodies and research groups have reported varying AI values, sometimes stemming from the use of the same carcinogenicity study but different TD50 calculations. For instance, the European Medicines Agency (EMA) published an AI of 34.3 ng/day for NMA, based on a TD50 value from the Carcinogenic Potency Database (CPDB), while another analysis of the same study yielded the 106 ng/day limit using the Lhasa TD50 value. nih.gov The U.S. Food and Drug Administration (FDA) has also published an AI for this compound, setting it at 100 ng/day. veeprho.comfda.gov

These discrepancies highlight the importance of transparent and standardized methodologies in TD50 calculation and AI derivation. nih.goveuropa.eu

Read-Across Approaches for Structurally Related Compounds

When robust carcinogenicity data for a specific nitrosamine (B1359907) are unavailable, a read-across approach is often employed. frontiersin.orgfrontiersin.org This method uses toxicological data from structurally similar compounds (surrogates) to predict the potency of the compound of interest. acs.orgnih.gov The scientific justification for this approach lies in the assumption that similar chemical structures will have similar metabolic activation pathways and, consequently, similar toxicological profiles. acs.org

In one comprehensive analysis, this compound was categorized into a structural group with other N-nitrosamines sharing common structural features. nih.gov In this case, since NMA had suitable carcinogenicity data and its TD50 was the lowest among the group, its own data was used to derive the AI for that structural group. nih.gov

Carcinogenic Potency Categorization Approaches (CPCA)

To streamline and harmonize the establishment of AI limits for the many nitrosamine drug substance-related impurities (NDSRIs) that lack robust carcinogenicity data, regulatory authorities like the FDA and EMA have developed the Carcinogenic Potency Categorization Approach (CPCA). qbdgroup.comnih.gov

The CPCA is a structure-activity relationship (SAR)-based model that assigns a nitrosamine to one of five potency categories. nih.govfda.gov This categorization is based on structural features known to influence carcinogenic potency, such as the number of α-hydrogens and the presence of other activating or deactivating groups that affect the α-hydroxylation metabolic activation pathway. nih.govfda.gov Each category has a corresponding pre-defined AI limit. fda.gov

Under the CPCA framework, this compound (NMPA) is assigned to Potency Category 2 , which corresponds to an AI of 100 ng/day . fda.goveuropa.euusp.orgtga.gov.au This approach provides a rapid, science-based, and consistent method for determining a health-protective limit in the absence of compound-specific, long-term animal carcinogenicity studies. nih.gov

Future Research Avenues and Translational Applications of N Nitroso N Methylaniline Studies

Elucidation of Remaining Unknown Metabolic and Carcinogenic Pathways

N-Nitroso-N-methylaniline is a recognized esophageal carcinogen in animal models, yet the complete picture of its metabolic activation and carcinogenic mechanisms remains partially obscure. nih.govnih.gov Early investigations into its metabolism in rats indicated that the compound is rapidly metabolized and distributed throughout the body without preferential accumulation in its primary target organ, the esophagus. nih.gov It was determined that denitrosation is only a minor metabolic pathway. nih.gov

A significant breakthrough was the discovery that NMA metabolism leads to the formation of the benzenediazonium (B1195382) ion (BDI). nih.govnih.gov This highly reactive intermediate is capable of interacting with biological macromolecules. However, initial attempts to detect stable covalent binding of NMA to DNA or RNA were unsuccessful. nih.govnih.gov This led to the hypothesis that NMA may form unstable adducts that are difficult to detect with standard methods. Subsequent research provided strong evidence for the formation of an unstable triazene (B1217601) adduct with adenine (B156593) in DNA, both in vitro and in vivo. nih.govnih.gov

Future research should focus on:

Comprehensive Adduct Profiling: Identifying the full spectrum of DNA adducts formed by NMA, including the unstable triazene adducts, and characterizing their relative abundance and persistence in target tissues.

Role of Cytochrome P450 Enzymes: While cytochrome P450 enzymes are known to be involved in the metabolism of N-nitrosamines, the specific isozymes responsible for the bioactivation of NMA to its ultimate carcinogenic form are not fully characterized. nih.gov

Secondary Metabolic Pathways: Investigating other potential metabolic pathways beyond the formation of the benzenediazonium ion, such as α-hydroxylation, which is a critical activation pathway for many other nitrosamines. acs.orgresearchgate.net

Mechanisms of Organ Specificity: Elucidating the biochemical and cellular factors that determine why NMA specifically targets the esophagus for tumor induction in rats. nih.govcaymanchem.com

Development of Novel Biomarkers for Exposure and Effect

Reliable biomarkers are essential for assessing human exposure to NMA and for understanding the link between exposure and cancer risk. The development of such biomarkers is a critical area for future research.

Current challenges in biomarker development for NMA stem from the instability of its primary known DNA adduct. nih.gov However, this also presents an opportunity for innovative approaches.

Future research directions include:

Adduct-Specific Antibodies: Developing monoclonal antibodies that can specifically recognize the unstable triazene adduct or its stabilized derivatives, allowing for sensitive detection in biological samples like urine or exfoliated cells.

Metabolite Profiling: Identifying unique urinary metabolites of NMA that can serve as non-invasive biomarkers of recent exposure. While the parent amine, methylaniline, has been detected in urine after NMA administration, it represents a minor fraction of the dose, suggesting other metabolites may be more suitable markers. nih.gov

Protein Adducts: Investigating the formation of NMA adducts with abundant proteins like hemoglobin or albumin. These adducts are often more stable than DNA adducts and can provide a measure of cumulative exposure over a longer period.

"Effect" Biomarkers: Moving beyond markers of exposure to develop biomarkers of early biological effect. This could include assays for specific gene mutations or epigenetic alterations known to be associated with NMA-induced carcinogenesis in animal models.

Research into Prevention and Mitigation Strategies for NMA Formation

Given the carcinogenic potential of NMA, a key focus of research is on strategies to prevent its formation, both exogenously (in food, consumer products, and industrial settings) and endogenously (within the human body).

The formation of N-nitrosamines, including NMA, occurs from the reaction of secondary or tertiary amines with a nitrosating agent, most commonly derived from nitrite (B80452). acs.org Nitrite scavengers are compounds that can effectively compete with the amine for the nitrosating agent, thereby inhibiting nitrosamine (B1359907) formation.

A variety of compounds have been identified as effective nitrite scavengers. A study assessing a diverse array of nineteen structurally different nitrite scavengers identified six with the best scavenging properties under pharmaceutically relevant conditions: ascorbic acid (vitamin C), sodium ascorbate, maltol, propyl gallate, para-aminobenzoic acid (PABA), and L-cysteine. mdpi.comresearchgate.net In subsequent tests using N-methylaniline as the amine precursor, vitamin C, PABA, and L-cysteine were found to be the most effective inhibitors of NMA formation. mdpi.comresearchgate.netusp.org

Other research has highlighted the inhibitory effects of various phenolic compounds, such as caffeic acid and ferulic acid, as well as complex mixtures found in fruits and vegetables. nih.govnih.gov The effectiveness of these scavengers is a critical area of ongoing research, particularly for their application in complex matrices like food and pharmaceutical formulations. pharmaexcipients.com

Effectiveness of Selected Nitrite Scavengers in Inhibiting this compound (NMA) Formation
Nitrite ScavengerChemical ClassObserved EffectivenessReference
Ascorbic Acid (Vitamin C)Vitamin/AntioxidantHighly Effective mdpi.comusp.org
para-Aminobenzoic Acid (PABA)Amino Acid DerivativeHighly Effective mdpi.comusp.org
L-CysteineAmino AcidHighly Effective mdpi.comusp.org
Sodium AscorbateVitamin SaltEffective mdpi.comresearchgate.net
Propyl GallatePhenolic AntioxidantEffective mdpi.comresearchgate.net
MaltolOrganic CompoundEffective mdpi.comresearchgate.net

Future research should aim to:

Optimize the use of these scavengers in various products to minimize NMA formation during manufacturing and storage. fda.gov

Investigate the potential for synergistic effects when using combinations of different scavengers.

Develop novel, highly effective, and safe nitrite scavengers for specific applications.

Humans can be exposed to N-nitrosamines through their formation within the body, a process known as endogenous nitrosation. nih.govdfg.de This can occur in acidic environments like the stomach, where ingested nitrites (from cured meats, some vegetables, and drinking water) can react with amines present in food and drugs.

Strategies to inhibit this process are a major focus of chemoprevention research. The same compounds that act as nitrite scavengers exogenously can also inhibit endogenous formation. nih.gov

Dietary Antioxidants: Ascorbic acid, vitamin E, and various phenolic compounds found in fresh fruits, vegetables, and tea have been shown to block the endogenous formation of N-nitroso compounds. nih.govnih.gov These compounds act by reducing nitrite to nitric oxide, which is a less potent nitrosating agent.

Modulating Gastric pH: Since nitrosation is often acid-catalyzed, altering the pH of the stomach could theoretically reduce N-nitrosamine formation. However, this approach is complex due to the essential role of stomach acid in digestion and pathogen defense.

Future research in this area will involve clinical studies to quantify the extent to which dietary interventions can reduce the body burden of endogenously formed nitrosamines, including NMA.

Advancements in Analytical Technologies for Ultra-Trace Detection

The regulation and control of NMA and other nitrosamines rely on the ability to detect and quantify them at extremely low levels in diverse and complex matrices, such as food, water, pharmaceutical products, and biological samples. nih.gov The need to detect these impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels has driven significant advancements in analytical technology.

Key analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for volatile and semi-volatile nitrosamines. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly effective for non-volatile or thermally unstable nitrosamines. The use of tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) provides the high sensitivity and selectivity required for trace-level detection. nih.govresearchgate.net

Hyphenated Techniques: The coupling of different analytical methods, such as GC with a Thermal Energy Analyzer (TEA), has historically been a gold standard for nitrosamine-specific detection. google.com

Future advancements will likely focus on:

Increased Sensitivity and Lower Detection Limits: Developing instrumentation and methods capable of pushing detection limits even lower to meet increasingly stringent regulatory requirements.

Improved Sample Preparation: Creating more efficient and automated sample extraction and clean-up techniques to remove interfering substances from complex matrices and concentrate the target analytes. researchgate.net

High-Throughput Analysis: Designing faster analytical methods to allow for the screening of a larger number of samples, which is crucial for quality control in the pharmaceutical and food industries.

Portable and Real-Time Monitoring: Exploring the development of portable devices for rapid, on-site screening of NMA and other nitrosamines in environmental or industrial settings.

Contribution to broader N-Nitrosamine Safety Science and Public Health

Research on this compound contributes significantly to the broader field of N-nitrosamine safety science and, consequently, to public health. N-nitrosamines as a class are considered a "cohort of concern" due to their high carcinogenic potential. pmda.go.jp

The study of NMA provides valuable insights into:

Structure-Activity Relationships: By comparing the carcinogenicity and metabolic pathways of NMA with other N-nitrosamines, scientists can better understand how chemical structure influences biological activity. ca.gov

Risk Assessment: Data on NMA's carcinogenic potency and mechanisms of action help inform the risk assessment process for all N-nitrosamines, enabling regulatory agencies to set appropriate safety limits for these compounds in consumer products. nih.gov

Mitigation Strategies: The development of strategies to inhibit NMA formation, such as the use of nitrite scavengers, is directly applicable to preventing the formation of other harmful nitrosamines in pharmaceuticals, food, and other consumer goods. complexgenerics.org

Understanding Human Cancer Etiology: While direct evidence in humans is challenging to obtain, mechanistic studies on compounds like NMA help to evaluate the plausibility of N-nitrosamines as contributors to human cancers, particularly of the esophagus and stomach. epa.gov

Ultimately, the continued investigation of this compound serves as a crucial component in the multi-faceted effort to understand, control, and mitigate the public health risks posed by the entire class of N-nitrosamine compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.